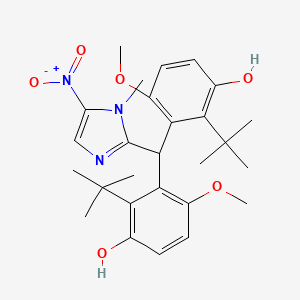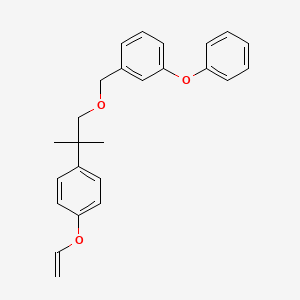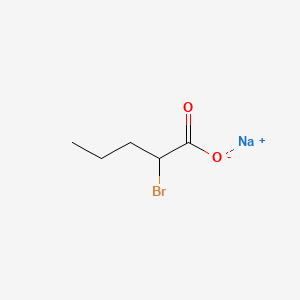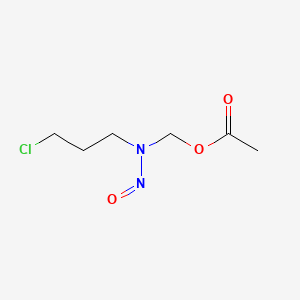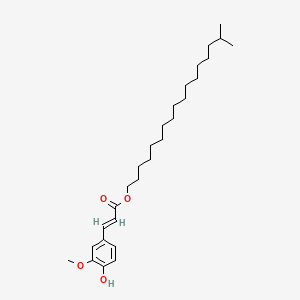
Isostearyl ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearyl ferulate is a compound that combines isostearyl alcohol (iso-1-octadecanol) with ferulic acid (4-hydroxy-3-methoxycinnamic acid). It is primarily used in cosmetic products for its skin conditioning properties . The compound is known for its antioxidant properties, which help in maintaining skin health and preventing damage caused by free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isostearyl ferulate can be synthesized through esterification reactions. One efficient method involves the use of microwave irradiation, which significantly reduces the reaction time and increases the yield of the product . The reaction typically involves the esterification of ferulic acid with isostearyl alcohol in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs mechanoenzymatic methods. This involves the use of twin screw extrusion techniques combined with lipase catalysis. Optimal conditions for this method include a specific temperature, enzyme concentration, and reaction time to achieve high yields and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Isostearyl ferulate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down the ester bond to yield ferulic acid and isostearyl alcohol.
Transesterification: Exchange of the ester group with another alcohol.
Common Reagents and Conditions
Catalysts: Lipase enzymes, acids, or bases.
Solvents: Organic solvents like ethanol or methanol.
Conditions: Reactions are typically carried out under controlled temperatures and pH levels to optimize yield and efficiency.
Major Products
The major products formed from these reactions include ferulic acid, isostearyl alcohol, and various esters depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isostearyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Mechanism of Action
The mechanism of action of isostearyl ferulate primarily involves its antioxidant properties. The ferulic acid moiety readily forms a resonant-stable phenoxy radical, which helps in neutralizing free radicals and preventing oxidative damage. This mechanism is crucial in its applications in skincare and neuroprotection . Additionally, it modulates various signaling pathways and interacts with multiple receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Isostearyl ferulate can be compared with other ferulic acid derivatives such as:
Ferulic acid: The parent compound, known for its potent antioxidant properties.
Ethyl ferulate: Similar antioxidant activity but differs in its ester group.
Methyl ferulate: Another ester derivative with comparable antioxidant properties.
This compound stands out due to its unique combination of isostearyl alcohol and ferulic acid, which enhances its skin conditioning properties and makes it particularly suitable for cosmetic applications .
Properties
CAS No. |
675584-24-4 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
16-methylheptadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H46O4/c1-24(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-22-32-28(30)21-19-25-18-20-26(29)27(23-25)31-3/h18-21,23-24,29H,4-17,22H2,1-3H3/b21-19+ |
InChI Key |
MWSZIMKFELTDLK-XUTLUUPISA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


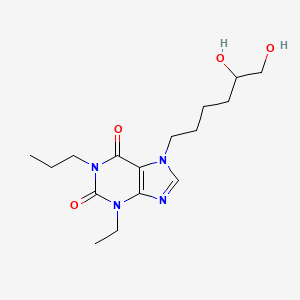
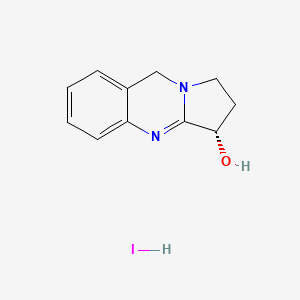
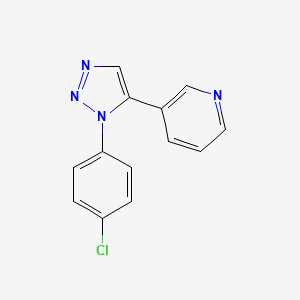
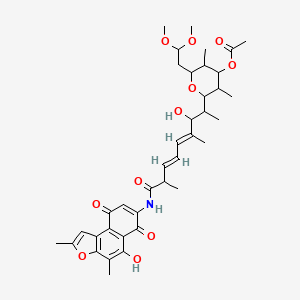
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)



